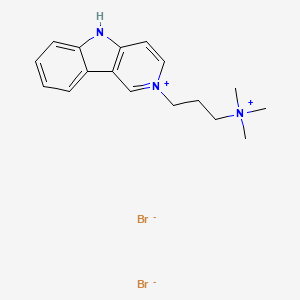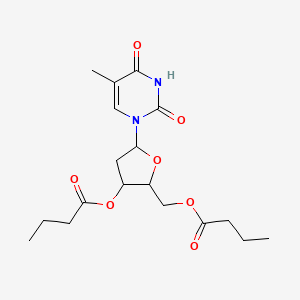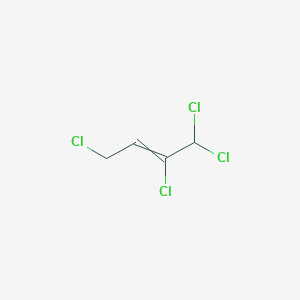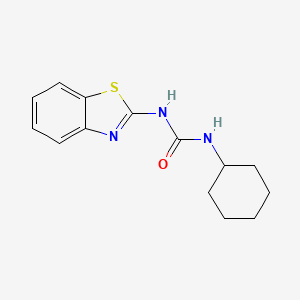
2-Butoxypropyl 2-(2,4,5-trichlorophenoxy)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butoxypropyl 2-(2,4,5-trichlorophenoxy)propanoate is a synthetic organic compound known for its use as a herbicide and plant growth regulator. It is a member of the phenoxypropionic acid family and is structurally related to other herbicides like 2,4,5-T. This compound is characterized by its ability to mimic natural plant hormones, leading to uncontrolled growth and eventually the death of the plant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxypropyl 2-(2,4,5-trichlorophenoxy)propanoate typically involves the esterification of 2-(2,4,5-trichlorophenoxy)propionic acid with 2-butoxypropanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors, efficient mixing, and temperature control to maximize yield and minimize by-products. The purification of the final product is typically achieved through distillation or recrystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butoxypropyl 2-(2,4,5-trichlorophenoxy)propanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 2-(2,4,5-trichlorophenoxy)propionic acid and 2-butoxypropanol.
Oxidation: The compound can undergo oxidation reactions, particularly at the butoxypropyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: 2-(2,4,5-trichlorophenoxy)propionic acid and 2-butoxypropanol.
Oxidation: Corresponding aldehydes or carboxylic acids.
Substitution: Various substituted phenoxypropionic acid derivatives.
Applications De Recherche Scientifique
2-Butoxypropyl 2-(2,4,5-trichlorophenoxy)propanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on plant growth and development, particularly in understanding hormone mimicry and plant physiology.
Industry: Utilized as a herbicide for controlling broad-leaved weeds and woody plants in agricultural settings.
Mécanisme D'action
The compound exerts its effects by mimicking natural plant hormones known as auxins. It binds to auxin receptors in plants, leading to uncontrolled cell elongation and division. This disrupts normal growth processes, causing the plant to grow abnormally and eventually die. The molecular targets include auxin-binding proteins and pathways involved in nucleic acid biosynthesis and cell elongation .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another phenoxy herbicide with similar herbicidal properties.
2-(2,4-Dichlorophenoxy)propionic acid (2,4-DP): A related compound with a dichlorophenoxy group instead of trichlorophenoxy.
2-(4-Chloro-2-methylphenoxy)propionic acid (MCPP): A phenoxypropionic acid derivative with a different substitution pattern on the aromatic ring.
Uniqueness
2-Butoxypropyl 2-(2,4,5-trichlorophenoxy)propanoate is unique due to its specific ester linkage and the presence of a butoxypropyl group, which influences its solubility, stability, and overall herbicidal activity. This structural uniqueness allows it to be effective in different environmental conditions and against a broader spectrum of plant species compared to its analogs .
Propriétés
Numéro CAS |
15067-52-4 |
|---|---|
Formule moléculaire |
C16H21Cl3O4 |
Poids moléculaire |
383.7 g/mol |
Nom IUPAC |
2-butoxypropyl 2-(2,4,5-trichlorophenoxy)propanoate |
InChI |
InChI=1S/C16H21Cl3O4/c1-4-5-6-21-10(2)9-22-16(20)11(3)23-15-8-13(18)12(17)7-14(15)19/h7-8,10-11H,4-6,9H2,1-3H3 |
Clé InChI |
GGBJOVSUUMMPCG-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(C)COC(=O)C(C)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-1-(3,4-dimethoxyphenyl)-N-(4-phenylbutan-2-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14163394.png)
![1-Isopropyl-4-methylenebicyclo[3.1.0]hex-2-ene](/img/structure/B14163396.png)
![2-(4-Methoxyphenyl)-3-pentylimidazo[4,5-b]quinoxaline](/img/structure/B14163398.png)

![4-ethyl-4,6,7,8-tetrahydro-1H-pyrano[3,4-f]indolizine-3,10-dione](/img/structure/B14163402.png)


![N-[4-(2-nitrophenyl)phenyl]-1-(2,4,6-trimethylphenyl)methanimine](/img/structure/B14163424.png)

![N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]acetamide](/img/structure/B14163435.png)




